molecular formula C10H9NO2 B11911067 5-Hydroxy-3-methylquinolin-2(1H)-one

5-Hydroxy-3-methylquinolin-2(1H)-one

Cat. No.: B11911067
M. Wt: 175.18 g/mol
InChI Key: FGBXDWPCUUFHAW-UHFFFAOYSA-N
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Description

5-Hydroxy-3-methylquinolin-2(1H)-one is a heterocyclic compound that belongs to the quinolinone family. This compound is characterized by a quinoline core structure with a hydroxyl group at the 5-position and a methyl group at the 3-position. Quinolinones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Hydroxy-3-methylquinolin-2(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of 3-methyl-2-aminophenol with ethyl acetoacetate, followed by cyclization in the presence of a strong acid such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-3-methylquinolin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The carbonyl group can be reduced to form a dihydroquinoline derivative.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, particularly at the 6- and 8-positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced using appropriate catalysts and solvents.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Halogenated or nitro-substituted quinolinones.

Scientific Research Applications

5-Hydroxy-3-methylquinolin-2(1H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 5-Hydroxy-3-methylquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis. In cancer research, it is believed to induce apoptosis in cancer cells by modulating signaling pathways and gene expression.

Comparison with Similar Compounds

Similar Compounds

    5-Hydroxyquinolin-2(1H)-one: Lacks the methyl group at the 3-position.

    3-Methylquinolin-2(1H)-one: Lacks the hydroxyl group at the 5-position.

    5,7-Dihydroxy-3-methylquinolin-2(1H)-one: Contains an additional hydroxyl group at the 7-position.

Uniqueness

5-Hydroxy-3-methylquinolin-2(1H)-one is unique due to the presence of both the hydroxyl and methyl groups, which contribute to its distinct chemical reactivity and biological activity. The combination of these functional groups allows for specific interactions with molecular targets, making it a valuable compound in various research fields.

Properties

Molecular Formula

C10H9NO2

Molecular Weight

175.18 g/mol

IUPAC Name

5-hydroxy-3-methyl-1H-quinolin-2-one

InChI

InChI=1S/C10H9NO2/c1-6-5-7-8(11-10(6)13)3-2-4-9(7)12/h2-5,12H,1H3,(H,11,13)

InChI Key

FGBXDWPCUUFHAW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=CC=C2O)NC1=O

Origin of Product

United States

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